4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide
Overview
Description
4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of phthalimide derivatives, which have been studied for their inhibitory effects on enzymes such as acetylcholinesterase .
Preparation Methods
The synthesis of 4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of phthalic anhydride with 2-phenylethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by purification steps to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its inhibitory effects on enzymes make it a candidate for drug development, especially for conditions involving enzyme dysregulation.
Mechanism of Action
The mechanism by which 4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide exerts its effects involves the inhibition of specific enzymes. For example, its action as an acetylcholinesterase inhibitor is due to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases.
Comparison with Similar Compounds
4-oxo-N-(2-phenylethyl)-3,4-dihydrophthalazine-1-carboxamide can be compared with other phthalimide derivatives and enzyme inhibitors. Similar compounds include:
4-oxo-N-phenyl-2-aminylbutyramides: These compounds also exhibit acetylcholinesterase inhibitory activity.
Benzimidazoles: Another class of compounds with enzyme inhibitory properties.
The uniqueness of this compound lies in its specific structure, which may confer distinct binding affinities and inhibitory potencies compared to other similar compounds.
Properties
IUPAC Name |
4-oxo-N-(2-phenylethyl)-3H-phthalazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-14-9-5-4-8-13(14)15(19-20-16)17(22)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPNOORIYIPQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NNC(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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